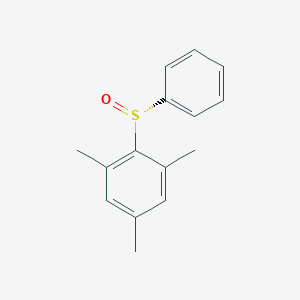
(R)-Mesityl phenyl sulfoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Mesityl phenyl sulfoxide is a chiral organosulfur compound characterized by the presence of a sulfinyl group attached to a mesityl (2,4,6-trimethylphenyl) and a phenyl group. This compound is notable for its applications in asymmetric synthesis and its role as a chiral auxiliary in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: ®-Mesityl phenyl sulfoxide can be synthesized through the asymmetric oxidation of mesityl phenyl sulfide. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and oxone. The reaction typically requires a chiral catalyst to ensure the formation of the desired enantiomer. For instance, the use of a chiral titanium complex can facilitate the selective oxidation of mesityl phenyl sulfide to ®-mesityl phenyl sulfoxide under mild conditions .
Industrial Production Methods: In an industrial setting, the production of ®-mesityl phenyl sulfoxide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate biocatalytic methods, utilizing enzymes such as Baeyer-Villiger monooxygenases, to achieve high enantioselectivity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: ®-Mesityl phenyl sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.
Reduction: Reduction of the sulfoxide can regenerate the sulfide.
Substitution: The sulfinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, oxone.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Mesityl phenyl sulfone.
Reduction: Mesityl phenyl sulfide.
Substitution: Various substituted sulfoxides depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
®-Mesityl phenyl sulfoxide has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: Investigated for its potential role in biological systems, particularly in the study of enzyme-catalyzed reactions involving sulfoxides.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals
Wirkmechanismus
The mechanism of action of ®-mesityl phenyl sulfoxide involves its interaction with various molecular targets through its sulfinyl group. The chiral nature of the compound allows it to participate in stereoselective reactions, influencing the outcome of asymmetric syntheses. The sulfinyl group can act as both an electrophile and a nucleophile, depending on the reaction conditions, enabling a diverse range of chemical transformations .
Vergleich Mit ähnlichen Verbindungen
- Methyl phenyl sulfoxide
- Ethyl phenyl sulfoxide
- Isopropyl phenyl sulfoxide
Comparison: ®-Mesityl phenyl sulfoxide is unique due to the presence of the mesityl group, which provides steric hindrance and influences the compound’s reactivity and selectivity in chemical reactions. Compared to other sulfoxides, the mesityl group enhances the compound’s stability and makes it a more effective chiral auxiliary in asymmetric synthesis .
Eigenschaften
IUPAC Name |
1,3,5-trimethyl-2-[(R)-phenylsulfinyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16OS/c1-11-9-12(2)15(13(3)10-11)17(16)14-7-5-4-6-8-14/h4-10H,1-3H3/t17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTGGTKSCLGSSS-QGZVFWFLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)[S@](=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-phenylmethanesulfonamide](/img/structure/B2606918.png)
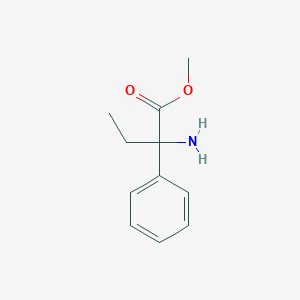
![4-(2-{[2-(4-METHOXYPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOIC ACID](/img/structure/B2606921.png)
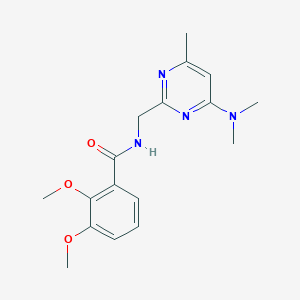
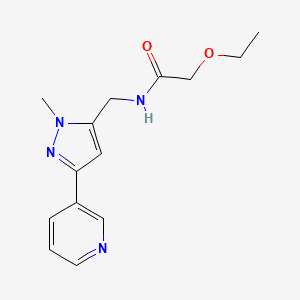
![1-[(3-fluorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2606926.png)
![2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2606927.png)
![3-(3-Nitrophenyl)imidazo[1,5-a]pyridine](/img/structure/B2606929.png)
![9-(4-bromophenyl)-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2606933.png)
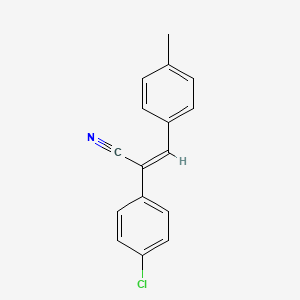
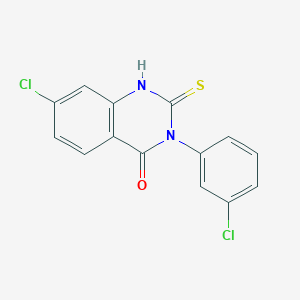

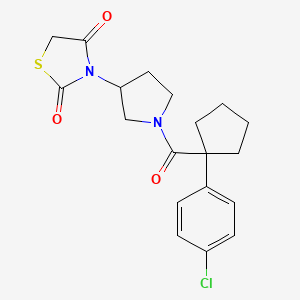
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2606941.png)
